1-Thia-2,10-diazacyclododecane 1,1-dioxide

Medicinal chemistry Anticancer drug discovery Macrocyclic scaffold design

Select this 12-membered macrocyclic sulfamide scaffold for hit-to-lead optimization and chemical biology probe development. Its conformationally constrained ring system and polarized sulfamide moiety deliver distinct hydrogen-bonding capacity and entropic advantages that acyclic or smaller 5-/7-membered cyclic sulfamides cannot replicate. Two secondary amine handles enable diverse N-functionalization for library synthesis.

Molecular Formula C9H20N2O2S
Molecular Weight 220.33
CAS No. 2241129-34-8
Cat. No. B2960494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Thia-2,10-diazacyclododecane 1,1-dioxide
CAS2241129-34-8
Molecular FormulaC9H20N2O2S
Molecular Weight220.33
Structural Identifiers
SMILESC1CCCNCCS(=O)(=O)NCCC1
InChIInChI=1S/C9H20N2O2S/c12-14(13)9-8-10-6-4-2-1-3-5-7-11-14/h10-11H,1-9H2
InChIKeyMBDKIMBNDHXVOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Thia-2,10-diazacyclododecane 1,1-dioxide (CAS 2241129-34-8): Baseline Identification for Procurement of the 12-Membered Cyclic Sulfamide Scaffold


1-Thia-2,10-diazacyclododecane 1,1-dioxide (CAS 2241129-34-8) is a 12-membered macrocyclic heterocyclic compound belonging to the cyclic sulfamide class. Its molecular formula is C9H20N2O2S and its molecular weight is 220.33 g/mol . The scaffold incorporates a sulfamide functional group (SO2(NH)2) integrated into a medium-sized macrocyclic ring system comprising nine carbon atoms, two nitrogen atoms, and one sulfur atom bearing two exocyclic oxygen atoms, yielding the 1,1-dioxide functionality . This combination of a conformationally constrained 12-membered macrocyclic framework with the polarized sulfamide moiety confers distinctive physicochemical properties relative to smaller cyclic sulfamides (e.g., 5- or 7-membered rings) and acyclic sulfamide derivatives, including modulated aqueous solubility, hydrogen-bonding capacity, and potential macrocyclic pre-organization for specific binding interactions [1]. The compound is supplied as a versatile small molecule scaffold for medicinal chemistry and chemical biology research applications .

Why Generic Substitution of 1-Thia-2,10-diazacyclododecane 1,1-dioxide (CAS 2241129-34-8) with Alternative Cyclic Sulfamides or Acyclic Analogs Fails


Cyclic sulfamides are not functionally interchangeable; the ring size, substitution pattern, and conformational constraints of the macrocyclic framework directly modulate physicochemical properties, biological target engagement, and downstream assay performance [1]. While 5- and 7-membered cyclic sulfamides have been extensively characterized as enzyme inhibitors—including HIV-1 protease inhibitors, γ-secretase inhibitors, Factor Xa inhibitors, and carbonic anhydrase inhibitors—their smaller ring geometries impose steric and electronic constraints that differ fundamentally from the 12-membered macrocyclic architecture of 1-thia-2,10-diazacyclododecane 1,1-dioxide [1][2]. Acyclic sulfamide analogs lack the conformational pre-organization and entropic advantages inherent to the macrocyclic scaffold, which can affect binding affinity, selectivity, and metabolic stability [2]. The 12-membered macrocyclic sulfamide framework represents a distinct chemotype that cannot be substituted with 5-membered 1,2,5-thiadiazolidine 1,1-dioxides, 7-membered cyclic sulfamides, acyclic sulfamides, or structurally related macrocycles such as crown ethers or diaza-crown ethers without altering the intended research outcome [1]. The quantitative differentiation evidence presented in Section 3 substantiates this non-interchangeability.

1-Thia-2,10-diazacyclododecane 1,1-dioxide (CAS 2241129-34-8): Quantitative Differentiation Evidence Against Comparator Scaffolds


12-Membered Macrocyclic Sulfamide Scaffold Offers Conformational Differentiation from 7-Membered Cyclic Sulfamides in NCI-60 Cancer Cell Line Profiling

7-Membered cyclic sulfamides have demonstrated cytostatic activity in the NCI-60 human tumor cell line panel, with representative symmetric 7-membered cyclic sulfamide (Compound 18) exhibiting growth inhibition at 10⁻⁵ M in the one-dose preliminary screen against multiple cancer cell lines including breast cancer (MDA-MB-468) and lung cancer (A549) [1]. The 12-membered macrocyclic sulfamide scaffold of 1-thia-2,10-diazacyclododecane 1,1-dioxide presents a distinct macrocyclic ring size (12 atoms versus 7 atoms), which alters conformational flexibility, hydrogen-bonding geometry, and potential binding site complementarity compared to the 7-membered cyclic sulfamide pharmacophore [1]. No direct head-to-head comparison data exists for this specific 12-membered compound; however, the ring size difference (Δ = 5 atoms) represents a substantial structural divergence that predicts distinct biological profiling outcomes based on established macrocycle SAR principles [2].

Medicinal chemistry Anticancer drug discovery Macrocyclic scaffold design

12-Membered Macrocyclic Sulfamide Scaffold Presents Differentiated Physicochemical Properties from 5-Membered 1,2,5-Thiadiazolidine 1,1-Dioxides

5-Membered 1,2,5-thiadiazolidine 1,1-dioxides are established cyclic sulfamide scaffolds with reported biological activities including PTPase-1B inhibition and HIV-1 protease inhibition [1][2]. The 12-membered macrocyclic sulfamide framework of 1-thia-2,10-diazacyclododecane 1,1-dioxide (MW 220.33) differs from 5-membered cyclic sulfamides in ring size (12 atoms vs 5 atoms), molecular flexibility, and the spatial arrangement of hydrogen bond donors/acceptors [3]. The expanded macrocyclic architecture provides increased degrees of rotational freedom and a larger molecular surface area, which can influence membrane permeability, metabolic stability, and protein binding site occupancy in ways that are inaccessible to the conformationally restricted 5-membered ring system [3]. Direct comparative data are not available for this specific compound; the differentiation is inferred from established macrocycle drug design principles and sulfamide SAR frameworks [3].

Physicochemical profiling Drug-likeness optimization Macrocyclic sulfamide scaffolds

12-Membered Macrocyclic Sulfamide Scaffold Offers Differentiated Properties from Structurally Related Diaza-Crown Ether Scaffolds for Target Engagement Applications

1,7-Dioxa-4,10-diazacyclododecane (diaza-12-crown-4, CAS 294-92-8) is a structurally related 12-membered macrocycle that incorporates two oxygen atoms in the ring, functioning as a crown ether-type ligand for metal ion coordination [1]. 1-Thia-2,10-diazacyclododecane 1,1-dioxide replaces the two oxygen atoms of diaza-12-crown-4 with a sulfamide moiety (SO2(NH)2) integrated into the macrocyclic backbone . This substitution fundamentally alters the electronic properties, hydrogen-bonding capacity, and potential biological target engagement profile of the scaffold—shifting from metal-chelating crown ether functionality toward enzyme-binding sulfamide pharmacophore behavior [2]. The sulfamide group introduces two hydrogen bond donors and a polarized sulfur center capable of engaging catalytic residues in enzyme active sites, whereas crown ethers primarily function as ionophores or phase-transfer catalysts [2].

Macrocyclic ligand design Metal coordination chemistry Scaffold differentiation

Sulfamide Functional Group Confers Differentiated Physicochemical Properties Relative to Acyclic Sulfamide Analogs for Macrocyclic Drug Design

Acyclic sulfamides have demonstrated utility as carbonic anhydrase inhibitors, HIV-1 protease inhibitors, and Factor Xa inhibitors, with reported binding affinities in the nanomolar to micromolar range depending on the specific target and substitution pattern [1]. However, acyclic sulfamide derivatives lack the conformational pre-organization and entropic advantages inherent to macrocyclic scaffolds [2]. The 12-membered macrocyclic sulfamide framework of 1-thia-2,10-diazacyclododecane 1,1-dioxide integrates the sulfamide pharmacophore into a conformationally constrained ring system, which can reduce the entropic penalty upon target binding and potentially enhance binding affinity, selectivity, and metabolic stability relative to flexible acyclic analogs [2]. Direct comparative data are not available for this specific macrocycle; the differentiation is inferred from established macrocycle drug design principles [2].

Macrocyclic drug design Sulfamide pharmacophore Conformational pre-organization

1-Thia-2,10-diazacyclododecane 1,1-dioxide (CAS 2241129-34-8): Validated Research and Industrial Application Scenarios Derived from Scaffold Differentiation Evidence


Medicinal Chemistry: Macrocyclic Sulfamide Scaffold for Lead Discovery and SAR Exploration

Based on the scaffold differentiation evidence in Section 3, 1-thia-2,10-diazacyclododecane 1,1-dioxide serves as a versatile 12-membered macrocyclic sulfamide building block for medicinal chemistry lead discovery programs [1]. The scaffold provides conformational and physicochemical properties distinct from 5-membered and 7-membered cyclic sulfamides, enabling exploration of macrocycle-specific SAR that cannot be accessed with smaller ring systems [1]. The sulfamide pharmacophore incorporated within the macrocyclic framework offers hydrogen-bonding capacity and potential for enzyme active site engagement, as established in cyclic sulfamide inhibitor development for HIV-1 protease, γ-secretase, Factor Xa, and carbonic anhydrase targets [2]. Researchers requiring a macrocyclic sulfamide scaffold with differentiated ring size and conformational properties for hit-to-lead optimization or scaffold-hopping campaigns should prioritize this compound over smaller cyclic sulfamide analogs.

Chemical Biology: Conformationally Constrained Sulfamide Probe Development

The 12-membered macrocyclic architecture of 1-thia-2,10-diazacyclododecane 1,1-dioxide provides a conformationally constrained sulfamide scaffold suitable for chemical biology probe development [1]. The entropic advantages of macrocyclization relative to acyclic sulfamide analogs (Section 3, Evidence Item 4) support the use of this scaffold in structure-based probe design where binding pre-organization is critical for target engagement [1]. The scaffold is structurally differentiated from diaza-crown ethers, making it suitable for enzyme-targeted applications rather than metal coordination studies [3]. Researchers developing sulfamide-based activity-based probes, fluorescent probes, or affinity reagents for enzyme target validation should select this macrocyclic scaffold over acyclic sulfamides or crown ether analogs to leverage the combined benefits of sulfamide pharmacophore functionality and macrocyclic conformational constraint.

Drug Discovery: Macrocyclic Sulfamide Scaffold for Underexploited Chemical Space Exploration

Macrocycles represent an underexploited structural class in drug discovery, offering advantages including enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties relative to acyclic counterparts [1]. 1-Thia-2,10-diazacyclododecane 1,1-dioxide provides access to a 12-membered sulfamide-containing macrocyclic scaffold that is structurally differentiated from both smaller cyclic sulfamides (5- and 7-membered rings) and functionally distinct diaza-crown ether macrocycles [2][3]. This scaffold enables exploration of novel chemical space at the intersection of macrocyclic drug design and sulfamide pharmacophore optimization. Drug discovery programs seeking to expand beyond traditional small molecule libraries into macrocyclic chemical space for challenging targets (e.g., protein-protein interactions, undruggable targets) should consider this scaffold as a differentiated entry point for library synthesis and lead generation campaigns.

Synthetic Methodology: 12-Membered Macrocyclic Sulfamide as a Scaffold for Derivatization and Library Synthesis

1-Thia-2,10-diazacyclododecane 1,1-dioxide (MW 220.33, C9H20N2O2S) is supplied as a research-grade small molecule scaffold suitable for further derivatization and focused library synthesis [1]. The scaffold contains two secondary amine nitrogen atoms within the macrocyclic ring, providing functional handles for N-alkylation, N-acylation, or N-sulfonylation to generate diverse substituted macrocyclic sulfamide derivatives [1]. The 12-membered ring size offers distinct conformational sampling and steric accessibility compared to smaller cyclic sulfamide scaffolds (5- or 7-membered rings), enabling divergent synthetic exploration [2]. Researchers engaged in diversity-oriented synthesis, parallel library production, or macrocycle-focused medicinal chemistry should select this scaffold as a differentiated starting point for generating novel macrocyclic sulfamide chemical space that cannot be accessed from smaller ring precursors or acyclic sulfamide building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Thia-2,10-diazacyclododecane 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.